molecular formula C11H21N5O6S B011759 (S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1) CAS No. 30986-62-0

(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)

Cat. No. B011759
CAS RN: 30986-62-0
M. Wt: 351.38 g/mol
InChI Key: LUCWYYXUZVULSK-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidine-2,4-dicarboxylic acid derivatives, closely related to the compound of interest, involves the condensation of glyoxylic acid with L(-)R-cysteine, leading to a diastereoisomeric mixture. This process is governed by an acid-catalyzed epimerization mechanism, with the methyl esterification of the product being stereoselective due to the interconversion via a ring seco intermediate (Refouvelet et al., 1994).

Molecular Structure Analysis

Investigations into the molecular structure of thiazolidine derivatives have shown that they can adopt essentially planar conformations with specific moieties inclined at precise angles, contributing to their chemical reactivity and interactions. For instance, the structure of a related thiazolidine compound demonstrated an inclination of the 4-aminobenzoic acid fragment at a significant angle, influencing its crystal packing and hydrogen bonding interactions (Kosma et al., 2012).

Chemical Reactions and Properties

Thiazolidine derivatives engage in various chemical reactions, including regioselective cyclocondensation and N-acylation, leading to the formation of hydantoin and bicyclic derivatives. These reactions are pivotal for creating compounds with unique chemical structures and potential biological activities (Refouvelet et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures of thiazolidine derivatives, are crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of these compounds reveals their layered arrangements and hydrogen bonding patterns, essential for predicting their reactivity and interaction with biological targets (Kosma et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of thiazolidine derivatives in various fields. Their ability to form stable hydrogen bonds and undergo regioselective reactions makes them valuable for synthesizing new compounds with desired chemical and biological properties (Refouvelet et al., 1994).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Cyclocondensation Behavior : Thiazolidine-2,4-dicarboxylic acid is synthesized from glyoxylic acid and L(-)R-cysteine, showing stereoselective esterification and regioselective cyclocondensation with other chemical agents, leading to the formation of hydantoin and bicyclic derivatives (Refouvelet et al., 1994).
  • Chemotherapeutic Agent Synthesis : The compound is used in the synthesis of potentially chemotherapeutic agents such as 2,3-substituted 5-methyl-4-thiazolidinones and 3-substituted 5-methyl-2,4-thiazolidine-diones, with applications in the creation of new medicinal compounds (Monforte et al., 1979).

Biological Applications

  • Revitalizing Effects on Age-Related Biochemical Variables : Thiazolidine-4-carboxylic acid, a derivative, has been shown to have revitalizing effects on age-related biochemical variables in blood and tissues. It also exhibits anti-toxic effects, particularly on the liver, and has been used in clinical treatments for liver diseases (Weber et al., 1982).
  • Antimicrobial and Antifungal Activity : Novel derivatives of thiazolidine-2,4-dione show antimicrobial activity against Gram-negative bacteria and antifungal activity, indicating potential for developing new antimicrobial agents (Abd Alhameed et al., 2019).

Material Science and Environmental Applications

  • CO2 Uptake in Metal-Organic Frameworks : A chiral Co(II) Metal-Organic Framework containing a thiazolidine-based spacer shows good carbon dioxide uptake, indicating potential applications in environmental science and materials engineering (Rossin et al., 2012).

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H7NO4S/c7-4(5(11)12)2-1-3-10-6(8)9;7-4(8)2-1-11-3(6-2)5(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,6H,1H2,(H,7,8)(H,9,10)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCWYYXUZVULSK-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(NC(S1)C(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953116
Record name 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)

CAS RN

30986-62-0
Record name L-Arginine, 2,4-thiazolidinedicarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30986-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiadilon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030986620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tidiacic arginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13748
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazolidine-2,4-dicarboxylic, acid compound with L-arginine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIDIACIC ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9539XWW0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)
Reactant of Route 2
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)
Reactant of Route 3
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)
Reactant of Route 4
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)
Reactant of Route 5
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)
Reactant of Route 6
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.